Product packaging for Sancycline hydrochloride(Cat. No.:CAS No. 6625-20-3)

Sancycline hydrochloride

Cat. No.: B610678
CAS No.: 6625-20-3
M. Wt: 450.9 g/mol
InChI Key: CIJFGLCHAOVWRZ-QKYUADJBSA-N
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Description

Classification within the Tetracycline (B611298) Class

Sancycline (B610677) hydrochloride is classified as a semi-synthetic tetracycline antibiotic. medchemexpress.com The tetracyclines are a family of broad-spectrum antibiotics discovered in 1948, initially derived from Streptomyces bacteria. wikipedia.org This class is characterized by a core structure of four fused six-membered rings. medchemexpress.comexplorationpub.com Sancycline is considered a rare derivative, prepared through the chemical modification of declomycin, another tetracycline antibiotic. medchemexpress.comagscientific.comtoku-e.com Its development was part of the broader effort to create new tetracycline variants with improved properties. wikipedia.org Specifically, it is sometimes used as an impurity reference standard for Minocycline (B592863), another member of the tetracycline family. lgcstandards.comlgcstandards.com

Nomenclature and Structural Context

The chemical name for Sancycline is (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide. nih.gov As a hydrochloride salt, its formal name is (4S,4aS,5aR,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide, monohydrochloride. biomol.com

The core of its structure is a naphthacene (B114907) backbone. vulcanchem.com A key distinguishing feature of sancycline is the absence of a methyl group and a hydroxyl group at the 6-position, which is why it is also known by the synonym 6-demethyl-6-deoxytetracycline. agscientific.combiomol.comvulcanchem.com This structural simplification makes it one of the simplest early tetracyclines. agscientific.comtoku-e.com The hydrochloride salt form enhances its solubility. vulcanchem.com X-ray crystallography studies have confirmed the specific orientation of its functional groups, such as the C2 amide group, which forms an intramolecular hydrogen bond. researchgate.net

Table 1: Chemical Identifiers for Sancycline Hydrochloride

Identifier Value
CAS Number 6625-20-3
Molecular Formula C₂₁H₂₂N₂O₇ • HCl or C₂₁H₂₃ClN₂O₇

| Molecular Weight | 450.9 g/mol |

Source: agscientific.combiomol.comvulcanchem.com

Historical Development and Significance in Antibiotic Research

The history of tetracyclines began with the discovery of chlortetracycline (B606653) in 1945 from Streptomyces aureofaciens. wikipedia.org This led to extensive research and the development of semi-synthetic derivatives. Sancycline was first reported in 1962. agscientific.comtoku-e.com It was prepared through the hydrogenolysis of declomycin, a process that removes the chloro and benzylic hydroxy groups. medchemexpress.comagscientific.com Notably, sancycline holds the distinction of being the first of the early, simpler tetracyclines to be totally synthesized by Conover and co-workers. agscientific.comtoku-e.com

Sancycline's significance in research is multifaceted. It serves as a model compound for studying the structure-activity relationships within the tetracycline class. vulcanchem.com Its simpler structure provided a foundation for understanding the minimal components required for antibacterial activity. researchgate.netnih.gov Research has shown it to be more active than tetracycline against numerous strains of anaerobic bacteria and also effective against some tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis. biomol.comvulcanchem.combertin-bioreagent.com This has made it a valuable tool in research focused on overcoming antibiotic resistance. vulcanchem.com Furthermore, sancycline is a precursor in the synthesis of other tetracycline derivatives, including modern antibiotics like sarecycline, which is a 7-substituted sancycline derivative. explorationpub.comnih.govgoogle.com

Table 2: Historical Milestones

Year Achievement
1945 Discovery of the first tetracycline, chlortetracycline. wikipedia.org
1962 Sancycline first reported, prepared by hydrogenolysis of declomycin. agscientific.comtoku-e.com

| 1962 | First total synthesis of a simple tetracycline (sancycline) achieved by Conover et al. agscientific.comtoku-e.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN2O7 B610678 Sancycline hydrochloride CAS No. 6625-20-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFGLCHAOVWRZ-QKYUADJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-20-3
Record name Sancycline hydrochloride
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Record name Sancycline hydrochloride
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Record name SANCYCLINE HYDROCHLORIDE
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Historical Perspective and Discovery of Sancycline Hydrochloride

Early Tetracycline (B611298) Research and Origins

The journey of tetracycline antibiotics began in the mid-20th century, a period of intense discovery in the field of natural product antibiotics. In 1948, Benjamin Minge Duggar discovered the first member of this class, chlortetracycline (B606653), isolated from the soil bacterium Streptomyces aureofaciens. wikipedia.orgnih.govla.govresearchgate.net This discovery was soon followed by the isolation of oxytetracycline (B609801). nih.govgoogleapis.com These naturally occurring compounds were noted for their broad-spectrum antibacterial activity and quickly found clinical success. nih.govwikipedia.org

A pivotal moment in early tetracycline research was the chemical modification of these natural products. Researchers at Pfizer, after elucidating the structure of chlortetracycline, successfully converted it into tetracycline through a process of catalytic hydrogenolysis. wikipedia.org This marked the creation of the first semi-synthetic tetracycline and demonstrated that chemical modifications could yield new antibiotics with potentially improved properties. wikipedia.orgscispace.com This foundational work on semi-synthesis paved the way for the development of a wide array of tetracycline derivatives, including sancycline (B610677). wikipedia.org

Seminal Synthesis of Sancycline in 1962

Sancycline, also known as 6-demethyl-6-deoxytetracycline, holds a unique place in the tetracycline family as it was the first to be created via total synthesis. uniscience.co.kragscientific.com This landmark achievement was reported in 1962 by a team of researchers led by L.H. Conover. googleapis.comuniscience.co.kr The total synthesis of such a complex molecule was a remarkable feat of organic chemistry for its time, involving a linear sequence of 22 steps. googleapis.com

Another method for preparing sancycline, also reported in 1962, was through the semi-synthetic route involving the catalytic reduction (hydrogenolysis) of declomycin (demeclocycline). uniscience.co.kr This process removes the chloro and benzylic hydroxy groups from the precursor molecule. uniscience.co.kr As the structurally simplest of the early, biologically active tetracyclines, the successful synthesis of sancycline was a significant step, providing a more fundamental and less adorned tetracycline scaffold for further investigation and modification. googleapis.comuniscience.co.kr

Table 1: Key Milestones in Sancycline Development

Year Milestone Significance Reference(s)
1962 First total synthesis of sancycline (6-demethyl-6-deoxytetracycline) Demonstrated the feasibility of constructing the complex tetracycline core from simple starting materials. googleapis.comuniscience.co.krsciengine.com

Sancycline as a Foundational Precursor in Tetracycline Derivatization

The relatively simple structure of sancycline, lacking the C6-methyl and C6-hydroxyl groups, made it an ideal starting point—a foundational precursor—for the synthesis of new tetracycline derivatives. scispace.comnih.gov Its chemical stability compared to earlier 6-hydroxy tetracyclines enabled a broader range of chemical modifications. googleapis.comscispace.com

Chemists have utilized sancycline as a scaffold to explore modifications at various positions on the tetracycline ring, particularly at the C7 and C9 positions. acs.orgnih.gov Palladium-catalyzed coupling reactions, such as the Heck and Suzuki reactions, have been instrumental in this regard. acs.orgnih.gov These modern synthetic methods have allowed for the attachment of diverse chemical groups to the sancycline core, including ethenyl, ethynyl, phenyl, and various heteroaryl groups. acs.org

This strategic derivatization has led to the creation of new classes of tetracyclines with altered structural and, consequently, biological properties. acs.orgnih.gov For example, minocycline (B592863), a clinically important second-generation tetracycline, was synthesized from sancycline through an electrophilic aromatic substitution reaction at the C7 position. scispace.com More recently, sancycline has served as the precursor for the synthesis of third-generation tetracyclines like sarecycline, which involves functionalization at the C7 position through iodination and palladium-catalyzed formylation. researchgate.net The versatility of sancycline as a starting material continues to be leveraged in the ongoing effort to develop novel tetracycline antibiotics. nih.govgoogle.com

Table 2: Examples of Tetracycline Derivatives Synthesized from Sancycline

Derivative Modification from Sancycline Significance Reference(s)
Minocycline Addition of a dimethylamino group at C7 A key second-generation tetracycline with a broader spectrum of activity. scispace.comnih.gov
Sarecycline Functionalization at C7 via iodination and formylation A third-generation tetracycline. researchgate.net

Chemical Synthesis and Derivatization of Sancycline Hydrochloride

Total Synthesis Approaches

The complete construction of the complex tetracycline (B611298) scaffold from simple starting materials represents a significant achievement in organic synthesis. The extreme chemical sensitivity of the tetracycline molecule, particularly its instability in acidic and basic conditions, presents a major challenge. bris.ac.uk

The first total synthesis of a biologically active tetracycline was accomplished by the legendary chemist Robert B. Woodward and his team at Pfizer, a landmark achievement published in 1962. towson.edutoku-e.com The target molecule was Sancycline (B610677) (d,l-6-demethyl-6-deoxytetracycline), which, being simpler than other members of its class, was a logical first objective. bris.ac.uktoku-e.com

A notable advancement in this area came from the laboratory of Andrew Myers, which developed a powerful Michael-Claisen cyclization reaction to construct the C ring of the tetracycline core. nih.gov This strategy involves coupling a pre-synthesized AB-ring precursor with a variety of D-ring precursors. nih.govnih.gov This convergent approach proved to be highly versatile, enabling the synthesis of not just Sancycline but also a broad spectrum of structurally diverse tetracycline analogs by simply varying the D-ring component. nih.govresearchgate.net This method represented a more practical pathway to these complex molecules and opened the door for the exploration of new tetracycline antibiotics with modified properties. nih.gov

Woodward's Pioneering Total Synthesis of Sancycline

Semi-synthetic Routes from Precursors

Semi-synthetic methods, which involve the chemical modification of microbially produced tetracycline precursors, offer a more direct and economically feasible route to Sancycline and its derivatives.

Sancycline is frequently prepared via the semi-synthesis from Declomycin (demeclocycline). toku-e.comabmole.comchemsrc.com Demeclocycline, or 7-chloro-6-demethyltetracycline, is a natural product produced by fermentation of specific strains of Streptomyces aureofaciens. google.com The conversion to Sancycline is achieved through catalytic hydrogenolysis. This reaction reductively removes the C7-chloro group. google.com The C6-hydroxyl group of 6-demethyltetracycline derivatives can also be removed via hydrogenolysis to yield the more stable 6-deoxytetracyclines, including Sancycline. scispace.comacs.org This process provides an efficient route to the core Sancycline structure, which itself can serve as a starting point for further modifications. nih.gov

PrecursorReaction TypeKey ReagentsProductReference(s)
7-Chloro-6-demethyltetracycline (Demeclocycline)Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C)6-Demethyl-6-deoxytetracycline (Sancycline) google.comnih.gov

Modern synthetic organic chemistry has provided powerful tools for modifying the tetracycline scaffold. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have been instrumental in creating diverse libraries of tetracycline derivatives, including those based on the Sancycline structure. acs.orgnih.gov These reactions allow for the introduction of a wide variety of substituents, such as alkene, alkyne, and aryl groups, primarily at the C7 and C9 positions of the D-ring. acs.org

The process often begins with the creation of a reactive tetracycline intermediate, such as an iodoarene or a diazonium salt. acs.org Palladium-catalyzed formylation, for instance, can introduce a carboxaldehyde (-CHO) group onto the tetracycline ring system. This aldehyde is a versatile chemical handle that can be further transformed, for example, through reductive amination to generate aminomethyl derivatives. google.com These advanced synthetic methods have greatly expanded the structural diversity achievable from the Sancycline core. nih.gov

Reaction TypeCatalyst SystemSubstrateModification Site(s)Resulting Functional GroupReference(s)
Heck CouplingPd(OAc)₂Tetracycline Arenediazonium SaltC7, C9Alkene, Phenyl, etc. acs.org
Suzuki CouplingPd(OAc)₂Tetracycline Iodoarene SaltC7, C9Aryl, Heteroaryl acs.org
Carbonylation/FormylationPalladium Catalyst, COHalogenated TetracyclineC7, C9Carboxaldehyde google.com

Sancycline is a key intermediate in the synthesis of other important second-generation tetracyclines. Starting with microbially produced 6-demethylated tetracyclines like Demecycline or Demeclocycline, Sancycline is first synthesized via the hydrogenolysis methods described previously. nih.gov From Sancycline, further modifications can be made. For example, the clinically important antibiotic Minocycline (B592863) was developed through an electrophilic aromatic substitution reaction on Sancycline, introducing a dimethylamino group at the C7 position. scispace.comresearchgate.net This demonstrates the strategic importance of Sancycline as a building block for accessing tetracycline analogs with enhanced properties. scispace.com

Palladium-Catalyzed Formylation and Related Reactions

Rational Design and Derivative Synthesis

The rational design of sancycline derivatives is a strategic approach to developing new antibiotics that can combat drug-resistant bacteria. nih.gov This process involves modifying the sancycline scaffold to enhance its antibacterial properties or to confer activity against resistant strains. harvard.edu

Synthesis of Novel Analogs

The synthesis of novel sancycline analogs has been a significant area of research, leveraging the core structure to create a diverse range of new compounds. nih.gov A key strategy in this endeavor has been the development of convergent synthetic routes that allow for the construction of the tetracycline ring system with variations in the D-ring. nih.gov This approach has enabled the creation of numerous analogs that would be difficult to produce through traditional semisynthetic methods. harvard.edu

One notable method involves a Michael-Claisen cyclization reaction, which has proven effective for constructing tetracycline analogs with modifications near the D-ring. nih.gov This has led to the synthesis of over fifty different tetracyclines and their analogs, many of which exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines. nih.gov Examples of novel structures achieved through these synthetic strategies include 8-fluoro sancycline and 6-phenyl sancycline. harvard.edu

Further innovations have focused on creating analogs with heterocyclic D-rings, such as pyridine (B92270) analogs of sancycline, to explore new chemical space and biological activity. googleapis.com These synthetic efforts are crucial for expanding the arsenal (B13267) of tetracycline antibiotics and addressing the challenge of emerging resistance.

C4-Modified Tetracyclines and Derivatives

Modifications at the C4 position of the tetracycline scaffold have been a key focus in the development of new derivatives with unique biological activities. The dimethylamino group at the C4 position is critical for the antibacterial activity of classical tetracyclines; however, its removal has led to the creation of chemically modified tetracyclines (CMTs) that lack antimicrobial efficacy but possess other therapeutic properties, such as the inhibition of matrix metalloproteinases. researchgate.net

A significant achievement in this area is the synthesis of C4-oxygenated tetracycline analogs. Synthetic strategies have been developed to introduce oxygen functionality at the C4 position, leading to compounds with potential antiproliferative properties. The synthesis of these C4-modified tetracyclines often utilizes a platform based on the Myers' synthesis of 6-deoxytetracyclines, involving a Michael-Claisen cyclization. harvard.edu A crucial step in this process is the epimerization at the C4 position, which allows for the introduction of new substituents.

Research has also explored the development of 7-heterocyclyl substituted sancycline derivatives, further expanding the range of C4-modified compounds for potential use in treating bacterial, viral, and parasitic infections. google.com These modifications highlight the versatility of the sancycline scaffold in generating new therapeutic agents.

Below is a table summarizing key C4-modified tetracycline derivatives and their characteristics:

DerivativeModificationKey FeatureReference
CMT-8 4-dedimethylamino sancyclineNon-antimicrobial, matrix metalloproteinase inhibitor researchgate.net
C4-Oxygenated Analogs Introduction of oxygen at C4Potential antiproliferative properties
7-Heterocyclyl Substituted Sancyclines Heterocyclic ring at C7Potential treatment for various infections google.com

Isotopic Labeling for Mechanistic and Proteomic Research

Isotopic labeling is a powerful technique used to investigate the mechanisms of action and the metabolic fate of drugs like sancycline. nih.govnumberanalytics.com This involves incorporating stable or radioactive isotopes into the molecule, allowing researchers to track its interactions within biological systems. scripps.edu

In the context of sancycline, isotopic labeling can be employed to study its binding to the bacterial ribosome, which is its primary mechanism of action. medchemexpress.combiosynth.com By labeling specific atoms in the sancycline molecule, researchers can gain detailed insights into the specific contact points and conformational changes that occur upon binding. This information is invaluable for the rational design of more potent antibiotics. oup.com

Furthermore, isotopic labeling is crucial for proteomic studies, which analyze the global protein expression of bacteria in response to antibiotic treatment. nih.govmdpi.com By using isotopically labeled sancycline, it is possible to identify and quantify changes in the bacterial proteome, revealing mechanisms of resistance and potential new drug targets. nih.govmdpi.com For instance, proteomic analysis of Pseudomonas aeruginosa has been used to study its response to tetracycline resistance. nih.gov

The use of isotopically labeled internal standards, such as epi-Sancycline-d6 Hydrochloride, is also essential for accurate quantification in mass spectrometry-based studies. scbt.com These labeled compounds allow for precise measurement of drug concentrations in complex biological matrices, which is critical for pharmacokinetic and metabolic studies. scripps.edu

The table below outlines the applications of isotopic labeling in sancycline research:

ApplicationTechniquePurposeReference
Mechanistic Studies NMR Spectroscopy, Mass SpectrometryElucidate binding to the 30S ribosomal subunit. oup.com
Proteomic Research Mass Spectrometry-based ProteomicsIdentify and quantify changes in bacterial protein expression in response to the antibiotic. nih.govmdpi.com
Pharmacokinetic Studies Mass SpectrometryUse as internal standards for accurate drug quantification. scripps.eduscbt.com

Molecular Mechanism of Action of Sancycline Hydrochloride

Ribosomal Binding Site Interaction

The primary target of sancycline (B610677) hydrochloride within the bacterial cell is the 30S ribosomal subunit, the smaller of the two subunits that constitute the 70S ribosome. biosynth.commedchemexpress.comtoku-e.combiorbyt.combiocompare.commedchemexpress.comadooq.combiosynth.comtoku-e.com The binding of sancycline to this subunit is a reversible process. medchemexpress.comtoku-e.combiorbyt.combiocompare.commedchemexpress.comadooq.com

Binding Affinity to the 30S Ribosomal Subunit

Sancycline, like other tetracyclines, binds to a primary site on the 30S subunit. researchgate.net This binding pocket is located in a region that is critical for the decoding of the mRNA codon. The interaction prevents the proper functioning of the ribosome during protein synthesis. While specific quantitative binding affinity data for sancycline hydrochloride is not extensively detailed in the provided results, its activity against tetracycline-resistant strains suggests a potent interaction with the ribosomal target. vulcanchem.com The 6-demethyl and 6-deoxy modifications characteristic of sancycline may enhance its binding affinity compared to older tetracyclines. vulcanchem.com

Interaction with Ribosomal RNA (rRNA)

The binding of tetracyclines, including sancycline, is not with the ribosomal proteins but rather with the 16S ribosomal RNA (rRNA) component of the 30S subunit. nih.govnih.gov The interaction involves specific nucleotides within the 16S rRNA. Key interactions for tetracyclines occur with the phosphate-oxygen atoms of nucleotides in helix 34 (h34) of the 16S rRNA, such as C1054, G1197, and G1198. researchgate.net These interactions can be direct or mediated through a magnesium ion. researchgate.net Another potential interaction involves the phosphate (B84403) backbone of G966 in helix 31 (h31). researchgate.net These interactions with the rRNA are crucial for anchoring the antibiotic molecule in a position that sterically hinders the binding of other key molecules in the translation process. mdpi.com

Inhibition of Bacterial Protein Synthesis Pathway

By binding to the 30S ribosomal subunit, this compound directly obstructs the pathway of protein synthesis, leading to a bacteriostatic effect where bacterial growth is inhibited. biosynth.combiosynth.com

Blocking of Aminoacyl-tRNA Entry at the A-site

The most critical consequence of sancycline binding is the steric blockade of the ribosomal aminoacyl-site (A-site). biosynth.commedchemexpress.comtoku-e.combiorbyt.combiocompare.commedchemexpress.comadooq.comtoku-e.com The A-site is the location on the ribosome where the incoming aminoacyl-transfer RNA (aminoacyl-tRNA), which carries the next amino acid to be added to the growing polypeptide chain, is supposed to bind. mdpi.com Sancycline's presence in its binding pocket physically prevents the correct docking and binding of the aminoacyl-tRNA to the mRNA-ribosome complex. nih.gov This action is the cornerstone of its antibiotic activity.

Table 1: this compound's Primary Molecular Interactions

Target ComponentSpecific Site/NucleotidesConsequence of Interaction
30S Ribosomal SubunitPrimary binding pocketReversible inhibition of function medchemexpress.comtoku-e.combiorbyt.combiocompare.commedchemexpress.comadooq.com
16S rRNAHelix 34 (h34), Helix 31 (h31)Stabilization of antibiotic binding researchgate.net
Ribosomal A-siteAminoacyl-tRNA binding locationSteric hindrance, blocking of tRNA entry biosynth.com

Disruption of Translational Elongation

By preventing the entry of aminoacyl-tRNA into the A-site, this compound effectively halts the translational elongation cycle. mdpi.com Elongation is the stage of protein synthesis where the ribosome moves along the mRNA molecule, reading its codons and adding amino acids one by one to the nascent polypeptide chain. Since the pool of available aminoacyl-tRNAs cannot access the A-site, the addition of new amino acids ceases, and the synthesis of the protein is prematurely terminated. mdpi.com This disruption of elongation is a direct result of the A-site blockade. research-solution.com

Antimicrobial Activity Profile of Sancycline Hydrochloride in Research Contexts

Spectrum of Activity Against Bacterial Strains in In Vitro Models

Sancycline (B610677) exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as atypical microorganisms like Mycoplasma and Chlamydia species. sigmaaldrich.com Research has highlighted its particular effectiveness against anaerobic bacteria. In one study involving 339 strains of anaerobic bacteria, sancycline demonstrated a significantly lower average minimum inhibitory concentration (MIC₉₀) of 1 μg/ml compared to 32 μg/ml for tetracycline (B611298). caymanchem.combiomol.combertin-bioreagent.com This suggests a superior potency against this class of microorganisms.

The in vitro activity of sancycline has been documented against a range of bacterial species. While specific MIC values for a wide array of individual organisms are not extensively detailed in the provided search results, the compound is generally characterized by its broad-spectrum nature. sigmaaldrich.comresearchgate.netwikipedia.org

In Vitro Activity of Sancycline Hydrochloride Against Anaerobic Bacteria
Organism TypeNumber of Strains TestedSancycline MIC₉₀ (μg/ml)Tetracycline MIC₉₀ (μg/ml)
Anaerobic Bacteria339132

Efficacy Against Tetracycline-Resistant Microorganisms

A significant aspect of sancycline's antimicrobial profile is its activity against bacteria that have developed resistance to other tetracyclines. caymanchem.combiomol.combertin-bioreagent.comvulcanchem.com This efficacy is a key area of interest in the development of new antibiotic strategies. Sancycline has shown effectiveness against tetracycline-resistant strains of Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, with MICs reported to be in the range of 0.06 to 1 μg/ml. caymanchem.combiomol.combertin-bioreagent.comvulcanchem.com

The ability of sancycline to circumvent common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, makes it a valuable compound for research. vulcanchem.com Newer tetracycline derivatives have been specifically designed to overcome these resistance mechanisms, and sancycline has served as a foundational structure in this research. nih.govwikipedia.org The development of third-generation tetracyclines, including glycylcyclines and fluorocyclines, was spurred by the need to combat resistance to earlier generations. wikipedia.orgresearchgate.net

In Vitro Activity of this compound Against Tetracycline-Resistant Bacteria
Resistant Bacterial StrainSancycline MIC Range (μg/ml)
Escherichia coli0.06 - 1
Staphylococcus aureus0.06 - 1
Enterococcus faecalis0.06 - 1

Comparative Studies with Parent Tetracyclines and Analogues

Comparative studies have consistently demonstrated sancycline's enhanced potency relative to the parent compound, tetracycline, particularly against anaerobic bacteria. caymanchem.combiomol.combertin-bioreagent.com The structural modifications in sancycline, specifically the absence of the methyl group at position 6 and the deoxy- group at the same position, contribute to its distinct activity profile. vulcanchem.com

In a comparative study looking at the effects on melanogenesis, sancycline was compared with doxycycline (B596269) and a chemically modified non-antimicrobial tetracycline, 4-dedimethylamino sancycline (CMT-3). nih.gov While this study's primary focus was not on antimicrobial activity, it highlights the ongoing research into various tetracycline analogues. nih.gov The development of newer tetracyclines like tigecycline, omadacycline, and eravacycline (B3026998) has been a major focus, with research often referencing the foundational structure of sancycline. nih.govresearchgate.net These third-generation tetracyclines were engineered to have high potency and efficacy against bacteria resistant to older tetracyclines. nih.gov

Comparative In Vitro Activity of Sancycline and Tetracycline
CompoundActivity against 339 Anaerobic Isolates (MIC₉₀ in μg/ml)
Sancycline1
Tetracycline32

Mechanisms of Bacterial Resistance to Sancycline Hydrochloride

Characterization of Efflux Pump Systems

One of the most prevalent mechanisms of resistance to tetracyclines in both Gram-negative and Gram-positive bacteria is the active transport of the antibiotic out of the cell via membrane-associated efflux pumps. wikipedia.orgcreative-diagnostics.com This process prevents the intracellular accumulation of sancycline (B610677) hydrochloride to a concentration that would be sufficient to inhibit protein synthesis. researchgate.net These pumps are transmembrane proteins that function as antiporters, often exchanging a proton for a tetracycline-magnesium ion complex, thereby actively expelling the drug from the cytoplasm. creative-diagnostics.comresearchgate.net

Numerous genes encoding tetracycline (B611298) efflux pumps have been identified and are categorized into different classes. ebi.ac.uk These genes, such as tet(A), tet(B), tet(C), and tet(K), are frequently located on mobile genetic elements, facilitating their spread among bacterial populations. researchgate.netebi.ac.uk While many of these pumps exhibit specificity for older tetracyclines, some, like the one encoded by the tet(B) gene, can also export other derivatives like minocycline (B592863). brieflands.com In some bacteria, such as Acinetobacter baumannii, multi-drug resistance (MDR) efflux pumps like AdeABC are known to confer resistance to a broad range of antibiotics, including tetracyclines. mdpi.com

Table 1: Selected Tetracycline Efflux Pump Genes and Their Properties

GenePump FamilyPrimary Bacterial HostsNotes
tet(A)Major Facilitator Superfamily (MFS)Gram-negative (e.g., Escherichia coli)Proton/tetracycline antiporter; does not typically confer resistance to minocycline or glycylcyclines. researchgate.netbrieflands.com
tet(B)Major Facilitator Superfamily (MFS)Gram-negative (e.g., Escherichia coli)Exports both tetracycline and minocycline. brieflands.com
tet(K)Major Facilitator Superfamily (MFS)Gram-positive (e.g., Staphylococcus aureus)Confers resistance to tetracycline but not minocycline. researchgate.net
tet(L)Major Facilitator Superfamily (MFS)Gram-positive (e.g., Bacillus subtilis)Similar spectrum to tet(K). ebi.ac.uk
AdeABCResistance-Nodulation-Division (RND)Acinetobacter baumanniiA multi-drug efflux system that expels aminoglycosides, fluoroquinolones, and tetracyclines. mdpi.com

Role of Ribosomal Protection Proteins

The second major mechanism of resistance involves the production of ribosomal protection proteins (RPPs). wikipedia.org These are cytoplasmic proteins that rescue the ribosome from the inhibitory effects of tetracyclines. creative-diagnostics.com RPPs function by binding to the ribosome, which induces a conformational change. ebi.ac.uk This alteration either blocks the tetracycline from binding to its target site on the 30S ribosomal subunit or dislodges an already-bound tetracycline molecule, allowing protein synthesis to proceed. creative-diagnostics.comebi.ac.uk

The genes encoding these protective proteins, such as tet(M) and tet(O), are widespread and highly successful resistance determinants. researchgate.netebi.ac.uk These proteins exhibit sequence and structural homology to translation-related GTPase elongation factors, like EF-G. researchgate.netebi.ac.uk The binding of RPPs to the ribosome is a dynamic process, often involving GTP hydrolysis to provide the energy for the conformational changes that lead to the release of the antibiotic. ebi.ac.uk This mechanism confers resistance to a broad spectrum of tetracyclines, including sancycline. researchgate.net

Table 2: Key Ribosomal Protection Proteins (RPPs) in Tetracycline Resistance

ProteinEncoding GeneMechanismPrevalence
Tet(M)tet(M)Binds to the 70S ribosome, causing the release of bound tetracycline; activity is GTP-dependent. ebi.ac.ukExtremely widespread in both Gram-positive and Gram-negative bacteria. mdpi.com
Tet(O)tet(O)Functionally and structurally similar to Tet(M), acts as a GTPase to dislodge tetracycline from the ribosome. creative-diagnostics.comebi.ac.ukCommon in a variety of bacterial species, including Campylobacter and Streptococcus. mdpi.com
Tet(S)tet(S)Functions as a ribosomal protection protein. ebi.ac.ukFound in Gram-positive bacteria like Listeria.
Tet(W)tet(W)Functions as a ribosomal protection protein. ebi.ac.ukIdentified in various anaerobic bacteria from the rumen and human gut.

Analysis of Target Modification and Enzymatic Inactivation Mechanisms

While less common than efflux and ribosomal protection, bacteria can also develop resistance to sancycline hydrochloride through direct modification of the drug target or by enzymatic degradation of the antibiotic molecule. nih.govcreative-diagnostics.com

Target Modification Resistance through target modification typically involves mutations in the 16S rRNA gene, which is a component of the 30S ribosomal subunit where tetracyclines bind. nih.govcreative-diagnostics.com These mutations alter the nucleotide sequence at the primary tetracycline binding site, reducing the binding affinity of the antibiotic. creative-diagnostics.com This mechanism is relatively rare because most bacterial species possess multiple copies of the rRNA genes, meaning several simultaneous mutations would be required to confer a resistant phenotype. nih.gov However, it has been observed in bacteria with a low number of rRNA gene copies, such as Helicobacter pylori and Propionibacterium acnes. nih.gov For instance, a triple mutation (AGA to TTC) in the 965-967 region of the 16S rRNA in H. pylori has been linked to tetracycline resistance. nih.gov

Enzymatic Inactivation The third major resistance strategy is the enzymatic inactivation of the tetracycline molecule. nih.gov The best-characterized example is the enzyme encoded by the tet(X) gene. creative-diagnostics.com Tet(X) is a flavin-dependent monooxygenase that chemically modifies the tetracycline core structure. nih.govmdpi.com It catalyzes the hydroxylation of the tetracycline molecule at the C11a position. nih.govresearchgate.net This modification destabilizes the antibiotic, leading to its subsequent degradation and rendering it incapable of binding to the ribosome. researchgate.net The tet(X) gene and its variants are a significant concern as they can inactivate a broad range of tetracyclines, including newer-generation compounds. mdpi.com

Table 3: Target Modification and Enzymatic Inactivation Mechanisms

MechanismPrimary Target / EnzymeDescription of ChangeEffect
Target Modification16S rRNAPoint mutations or deletions in the tetracycline binding site (e.g., h31 loop). nih.govReduces the binding affinity of sancycline to the ribosome. creative-diagnostics.com
Enzymatic InactivationTet(X) MonooxygenaseCovalently adds a hydroxyl group to the C11a position of the tetracycline core. nih.govmdpi.comDestabilizes and inactivates the antibiotic molecule. researchgate.net

Structure Activity Relationships Sar and Molecular Design Principles for Sancycline Derivatives

Identification of Critical Structural Moieties for Antimicrobial Activity

The antimicrobial activity of sancycline (B610677) and its derivatives is contingent upon several key structural features. The core of the molecule is a linearly fused tetracyclic nucleus of four six-membered carbocyclic rings (A, B, C, and D). pharmacy180.comwikipedia.org

Key structural requirements include:

Tetracyclic Backbone: A linearly fused four-ring system is indispensable for activity. pharmacy180.com

Aromatic D-ring: The D-ring must be aromatic for the compound to be effective. pharmacy180.com

Conjugated Systems: The integrity of two conjugated keto-enol systems is crucial. One system involves the B, C, and D rings, specifically the phenol (B47542) group on the D-ring and the keto-enol system at C11, C12, and C12a. pharmacy180.com The other is on the A-ring at positions C1, C2, and C3. pharmacy180.com

A-ring Substituents: The A-ring requires specific substitutions at each carbon for notable activity. pharmacy180.com This includes a tricarbonyl-derived keto-enol array at C1, C2, and C3, and a basic amine function at the C4 position. pharmacy180.com The C2 carboxamide group is vital, and its replacement or dehydration into a nitrile group leads to a loss of activity. pharmacy180.com

C4 Dimethylamino Group: The dimethylamino group at the C4 position is considered essential for optimal antibacterial activity. nih.govmdpi.com Removing this group, as seen in chemically modified tetracyclines (CMTs), results in a loss of antibacterial efficacy. mdpi.com

Lower Periphery: A C10-phenol and a C11-C12 keto-enol substructure, combined with a hydroxyl group at position 12a, are essential for recognition and binding within the bacterial ribosome. mdpi.com

Sancycline embodies the minimal structural elements necessary for this activity. bris.ac.uk Modifications at positions C1-C4, C10-C12, C-11a, and C-12a generally have a negative impact on the compound's action. nih.gov

Structural MoietyImportance for Antimicrobial ActivityReference
Linearly Fused Tetracyclic NucleusEssential; forms the fundamental scaffold. pharmacy180.com
Aromatic D-RingRequired for notable activity. pharmacy180.com
B/C/D-Ring Conjugated Keto-Enol System (C10, C11, C12, C12a)Imperative for activity; involved in ribosomal binding. bris.ac.ukpharmacy180.com
A-Ring Conjugated Keto-Enol System (C1, C2, C3)Essential for activity. pharmacy180.com
C2 Carboxamide GroupCrucial for activity; unsubstituted or monosubstituted is best. pharmacy180.com
C4 Dimethylamino GroupPivotal for optimal antibacterial activity. nih.govmdpi.com
C12a Hydroxyl GroupNecessary for good antibacterial action. pharmacy180.comkkwagh.edu.in

Stereochemical Considerations in Sancycline's Activity

The three-dimensional arrangement of atoms in the sancycline molecule is critical for its biological function. The tetracycline (B611298) scaffold contains several chiral centers, including C4, C4a, C5, C5a, C6, and C12a. nih.gov

C4 Stereochemistry: The natural (4S) configuration of the dimethylamino group at C4 is required for optimal antibacterial activity. mdpi.com Epimerization at this position, which can occur under weakly acidic conditions (pH 2-6), leads to the formation of 4-epi-tetracyclines. bris.ac.uknih.gov These C4 epimers, with the unnatural (4R) configuration, exhibit significantly reduced antibacterial potency, retaining only about 5% of the activity of the original compound, particularly against Gram-negative bacteria. nih.gov

Ring Fusion: The cis-fusion between the A and B rings is a necessary stereochemical feature for antibacterial activity. kkwagh.edu.in

Essential Configuration: The correct stereochemical configuration at positions C4 and C5a is essential for activity. bris.ac.uk X-ray diffraction analysis has been instrumental in establishing the precise stereochemistry of the tetracycline backbone. nih.gov

Impact of Functional Group Modifications on Ribosomal Binding

Sancycline and other tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A-site. wikipedia.orgvulcanchem.comnih.gov The binding affinity is highly dependent on the molecule's functional groups.

The "Polar Edge": The highly oxygenated periphery of the tetracycline molecule, including the A-ring's vinylogous hydroxamic acid, provides the primary contacts for binding to the 16S rRNA of the 30S subunit. harvard.edu This region interacts with a magnesium ion, which forms key salt bridges to the rRNA phosphate (B84403) backbone. rcsb.org Any modifications at the C1-C4 and C10-C12a positions can negatively affect this crucial binding interaction. nih.gov

The "Modifiable Region": Positions on the opposite side of the molecule, such as C7 and C9 on the D-ring, are considered part of a "modifiable" or hydrophobic region. harvard.edu Modifications here have been central to developing third-generation tetracyclines.

C7 and C9 Modifications: Strategic modifications at the C7 and C9 positions of the sancycline scaffold have led to derivatives with enhanced ribosomal binding and the ability to overcome resistance mechanisms. nih.govmdpi.com

Tigecycline: The addition of an N,N-dimethylglycylamido group at the C9 position of a minocycline (B592863) scaffold (a C7-amino sancycline derivative) increases the molecule's affinity for the ribosomal target up to five times compared to older tetracyclines. nih.govwikipedia.org

Sarecycline: This derivative is distinguished by a large 7-[[methoxy(methyl)amino]methyl] group at the C7 position. pnas.orgresearchgate.net This unique C7 moiety extends into the mRNA channel on the ribosome, establishing direct interactions with the mRNA and further stabilizing the drug in its binding pocket. pnas.org

Eravacycline (B3026998): This fluorocycline has a fluorine atom at C7 and a pyrrolidinoacetamido group at C9, a design intended to maintain activity against resistant bacteria. researchgate.net It shows a 10-fold higher affinity for the ribosomal target than tetracycline. mdpi.com

Position of ModificationImpact on Ribosomal Binding/ActivityExample DerivativeReference
C1, C3Blocking the keto-enol system results in loss of activity.- pharmacy180.com
C2 (Carboxamide)Replacement or dehydration leads to loss of activity.- pharmacy180.com
C4 (Dimethylamino group)Epimerization to the 4R isomer drastically reduces activity. Removal eliminates antibacterial action.4-epi-sancycline nih.govmdpi.com
C7Modifications can enhance ribosomal binding and overcome resistance.Sarecycline, Eravacycline nih.govpnas.org
C9Modifications can significantly increase binding affinity.Tigecycline, Eravacycline nih.govwikipedia.org

Computational Approaches to SAR Elucidation

Computational methods are increasingly used to explore the SAR of tetracyclines, providing insights that guide the design of new derivatives.

Molecular Docking and Simulation: Molecular docking simulations are used to predict the binding affinity and interaction patterns of tetracycline derivatives with their targets, such as the bacterial ribosome or resistance proteins like TetR. etflin.comnih.gov These studies can identify key interactions, like those with the catalytic dyad (His41 and Cys145) of the SARS-CoV-2 main protease, for drug repurposing studies. nih.gov For example, docking studies have helped to understand how tetracyclines bind to the enzyme trypsin, revealing that interactions are mainly through van der Waals forces and hydrogen bonds. plos.org

Quantitative Structure-Property Relationship (QSPR): QSPR models use the molecular structure of compounds to predict their physicochemical properties. nih.gov For tetracyclines, linear regression models have been developed to investigate the relationship between topological indices (numerical descriptors of molecular structure) and properties like H-bond donor/acceptor counts, rotatable bonds, and polar surface area. nih.gov

Molecular Dynamics (MD) and QM/MM Calculations: MD simulations combined with quantum mechanical/molecular-mechanical (QM/MM) calculations can dissect substrate specificity and reaction mechanisms at an atomic level. rsc.org These methods help understand how hydrophobic interactions and the conformational stability of the enzyme-substrate complex influence recognition and catalytic activity, providing a basis for engineering new compounds. rsc.org

Strategies for Designing Derivatives with Modulated Activity Profiles

The primary strategy for developing new tetracycline derivatives with improved activity, particularly against resistant strains, has focused on modifying the sancycline scaffold. nih.govnih.gov

D-Ring Functionalization: The main focus for optimizing the chemical structure has been the modification of the C7 and C9 positions on the D-ring of sancycline. nih.govmdpi.comresearchgate.net This approach led to the discovery of the glycylcyclines, a class of C9-aminotetracyclines bearing a glycyl moiety. nih.govmdpi.com

Overcoming Resistance: Newer derivatives are designed to be more potent against bacteria that have developed resistance through efflux pumps or ribosomal protection mechanisms. mdpi.com For instance, the bulky side chains added at C7 and/or C9 in third-generation tetracyclines create steric hindrance that prevents the drug from being dislodged from the ribosome by protection proteins.

Semisynthesis and Total Synthesis: While many derivatives are created via semisynthesis from existing tetracyclines, advances in total synthesis have enabled the creation of a much wider array of analogues. nih.govharvard.edu A convergent synthesis strategy that allows for the introduction of a diverse range of D-rings at a late stage has been particularly fruitful for SAR studies and the generation of novel compounds. nih.govresearchgate.net This has led to the synthesis of derivatives like 8-fluoro sancycline and 6-phenyl sancycline, which would be difficult to prepare through traditional semisynthetic routes. harvard.edu

Narrowing the Spectrum: While tetracyclines are known as "broad-spectrum" antibiotics, recent design strategies have aimed to create derivatives with a narrower spectrum of activity. mdpi.comgoogle.com Sarecycline, for example, has a large C7 moiety that makes it particularly effective against Cutibacterium acnes while having less impact on gut microflora compared to other tetracyclines. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Sancycline Hydrochloride

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography offers definitive insight into the molecular geometry and packing of sancycline (B610677) hydrochloride in the solid state.

The crystal structure of sancycline hydrochloride (6-deoxy-6-demethyltetracycline hydrochloride) has been successfully determined using single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. researchgate.net Crystallization from an acidified mixture of water and methanol (B129727) yields a geometry that is closely related to that of the tetracycline (B611298) cation. researchgate.netresearchgate.net

A notable feature of the this compound crystal structure is the disorder observed in the dimethyl ammonium (B1175870) group at the C4 position. researchgate.netresearchgate.net This group exists in two distinct orientations. In the major conformation (approximately 65.9%), the proton on the nitrogen atom (N4) is directed toward the oxygen at the C3 position (O3), which is in proximity to a water molecule. researchgate.net In the minority conformation (approximately 34.1%), the proton points away from O3 and is near a methanol molecule. researchgate.net

researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net

Crystal Structure Determination of this compound

Solution-Phase Spectroscopic Studies

Spectroscopic analysis in solution provides critical information on how this compound behaves in an aqueous environment, particularly in response to changes in pH.

The ultraviolet-visible (UV/Vis) absorption spectrum of sancycline, like other tetracyclines, is highly dependent on the pH of the solution. smacgigworld.com This dependency arises from the different protonation states of the molecule's functional groups, including the tricarbonylmethane system, the phenolic diketone system, and the dimethylamino group. nih.gov As the pH changes, the equilibrium between the fully protonated cation (H₃T⁺), the zwitterion (H₂T⁰), the monoanion (HT⁻), and the dianion (T²⁻) shifts. nih.gov

Each of these ionic species has a distinct chromophore and, consequently, a unique absorption spectrum. researchgate.net Generally, for tetracyclines, changes in pH that lead to deprotonation cause shifts in the absorption maxima (λ_max), often to longer wavelengths (bathochromic shift), and changes in molar absorptivity. smacgigworld.com For example, studies on oxytetracycline (B609801) hydrochloride show distinct spectral profiles at different pH values, reflecting the dominant ionic species in solution. dcu.ie The analysis of these pH-dependent spectral changes is a fundamental method for studying the acid-base equilibria of tetracyclines. acs.org

nih.govresearchgate.net

Tetracyclines, including sancycline, are intrinsically fluorescent molecules, a property that can be used for their detection and to probe their interactions. researchgate.net The fluorescence emission is also sensitive to the molecular environment and protonation state. Studies on tetracycline in acidified aqueous solutions (similar to a hydrochloride salt dissolved in water) show a major fluorescence emission component with a peak around 530 nm. rsc.org The fluorescence properties, such as emission wavelength and quantum yield, are influenced by factors like pH and complexation with metal ions. researchgate.netrsc.org

Different tetracycline derivatives can exhibit slightly different fluorescence spectra. For instance, spectral analysis has shown that doxycycline (B596269), rolitetracycline, and tetracycline have emission peaks near 529 nm, while chlortetracycline's peak is at 510 nm. nih.gov This suggests that this compound in solution would be expected to have a primary emission peak in the 520-530 nm range. The fluorescence can be quenched or enhanced by interactions with other molecules, making it a useful tool for molecular probing studies. researchgate.net

nih.gov

pH-Dependent UV/Vis Absorption Spectroscopy Analysis

Potentiometric Studies and Acid-Base Equilibria

Potentiometric titration is a precise method used to determine the acid dissociation constants (pKa values) of ionizable compounds like this compound. frontiersin.org Tetracycline and its derivatives are polyprotic acids, typically exhibiting at least three distinct pKa values in aqueous solution. researchgate.netnih.gov These constants quantify the equilibria between the different ionic species of the molecule.

The three primary pKa values for tetracyclines correspond to the deprotonation of specific functional groups on the shared tetracyclic core. nih.govresearchgate.net

pKa₁ is associated with the tricarbonylmethane system on the A ring.

pKa₂ corresponds to the phenolic diketone system on the BCD rings.

pKa₃ is related to the deprotonation of the dimethylamino group at C4. Some studies also report a fourth pKa value at a much higher pH. researchgate.net Understanding these acid-base equilibria is crucial, as the charge state of the molecule influences its solubility, binding, and transport properties.

researchgate.net

Photoaffinity Labeling Techniques for Target Site Identification

Photoaffinity labeling (PAL) is a powerful biochemical strategy employed to identify the specific molecular targets and binding sites of bioactive compounds like this compound. nih.govmdpi.com This technique utilizes a specially designed chemical probe that, upon activation with light, forms a stable, covalent bond with its target protein, enabling subsequent isolation and identification. nih.govmdpi.com

The general principle of PAL involves a photoaffinity probe, which is a modified version of the ligand of interest. mdpi.com These probes typically consist of three key components: the pharmacophore (the part of the molecule that recognizes and binds to the target), a photoreactive group, and a reporter tag. mdpi.com When the probe binds to its target and is exposed to UV light, the photoreactive group is activated, forming a highly reactive intermediate (such as a carbene or nitrene) that covalently cross-links with nearby amino acid residues at the binding site. mdpi.complos.org The reporter tag, often a biotin (B1667282) molecule or a chemical handle like an alkyne, is then used to detect and purify the labeled protein for identification, typically through mass spectrometry. plos.org

In the context of tetracyclines, PAL has been instrumental in elucidating their mechanism of action. For instance, early studies demonstrated that native tritiated tetracycline ([³H]tetracycline) could itself function as a photoaffinity label. researchgate.net Upon irradiation, it was shown to photoincorporate into Escherichia coli ribosomes, allowing researchers to identify specific ribosomal proteins involved in its binding site. researchgate.net Competition experiments, where nonradioactive tetracycline reduced the labeling, confirmed the specificity of this interaction, with protein S7 being identified as a primary target. researchgate.net

More advanced applications involve the synthesis of bespoke photoaffinity probes. Researchers have synthesized probes for tetracycline drugs that successfully captured the natural Tetracycline Repressor (TetR) protein from E. coli. researchgate.net This approach not only confirms the protein target but also facilitates the development of new assays and screening methods. researchgate.net The design of such probes is critical, with photoreactive groups like aryl azides and diazirines being commonly used due to their stability and small size. plos.orgresearchgate.net

Table 1: Components of a Typical Photoaffinity Probe for Target Identification
ComponentFunctionCommon Examples
PharmacophoreBinds specifically to the biological target of interest.Sancycline, Tetracycline
Photoreactive GroupForms a covalent bond with the target upon UV light activation.Aryl azide, Benzophenone, Diazirine plos.org
Reporter TagEnables detection, visualization, and/or purification of the labeled target.Biotin, Alkyne/Azide (for click chemistry), Fluorophore, Radioisotope ([³H]) plos.orgresearchgate.net

Chromatographic and Densitometric Methods in Research

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for its separation, quantification, and purity assessment in research settings. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and versatility. For this compound and other tetracyclines, Reverse-Phase HPLC (RP-HPLC) is the most common approach. americanpharmaceuticalreview.com This method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. sciendo.com The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) or methanol with an aqueous buffer, such as oxalic acid, to ensure optimal separation and peak shape. sciendo.comresearchgate.net Advanced variations like Ultra-High-Performance Liquid Chromatography (UHPLC) offer even greater speed and resolution. Furthermore, coupling HPLC with detectors like Mass Spectrometry (LC-MS) or a Diode Array Detector (DAD) allows for definitive structural elucidation of the parent compound and any impurities. sciendo.com

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid alternative for the analysis and purity control of tetracyclines. nih.govmdpi.com In this method, the separation occurs on a thin layer of adsorbent material, typically silica (B1680970) gel, which may be pre-treated with a solution like sodium edetate to improve separation. nih.gov After applying the sample and developing the plate with a mobile phase—for instance, a mixture of dichloromethane, methanol, and water—the separated components appear as distinct spots. nih.gov For quantitative analysis, TLC is coupled with densitometry. A densitometer scans the plate at a specific wavelength (e.g., 319 nm) to measure the intensity of the spots, which is proportional to the concentration of the compound. mdpi.com Studies comparing TLC-densitometry with HPLC for the analysis of tetracyclines like oxytetracycline and doxycycline have shown a very good correlation, validating TLC as a reliable method for routine quality control. nih.gov

Theoretical and Computational Investigations of Sancycline Hydrochloride

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. arabjchem.org These calculations can predict a wide range of molecular descriptors that govern the reactivity, stability, and intermolecular interactions of a compound. For Sancycline (B610677), such calculations provide fundamental insights into its behavior at the electronic level.

Key properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and charge distribution, help to identify the regions of the molecule that are most likely to engage in electrostatic or hydrogen-bonding interactions with its biological targets. researchgate.net

While specific DFT studies exclusively on Sancycline are not widely published, its properties can be reliably predicted using standard computational methods. These computed properties are crucial for understanding its interaction with the ribosomal target and for designing new derivatives with improved characteristics.

Table 1: Computed Molecular Properties of Sancycline This table presents a selection of molecular properties for Sancycline computed through various computational models, providing a quantitative basis for its physicochemical characteristics. nih.gov

PropertyValueComputational Method Reference
Molecular Weight414.4 g/mol Computed by PubChem 2.2
XLogP3-AA1.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count5Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass414.14270105 DaComputed by PubChem 2.2
Topological Polar Surface Area161 ŲComputed by Cactvs 3.4.8.18
Complexity892Computed by Cactvs 3.4.8.18

Data sourced from the PubChem database. nih.gov

Molecular Docking and Dynamics Simulations of Ribosomal Interactions

The ribosome is the primary target for tetracycline (B611298) antibiotics, and understanding the precise nature of this interaction is key to explaining their mechanism of action. mpg.deresearchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand, such as Sancycline, and its macromolecular target. dovepress.commpg.de

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. frontiersin.org For tetracyclines, docking studies have identified a primary binding site on the 30S ribosomal subunit, where the antibiotic interferes with the binding of aminoacyl-tRNA to the A-site, thereby inhibiting protein synthesis. researchgate.net These models show that the tetracycline molecule forms a network of hydrogen bonds and coordinates with magnesium ions to secure its position within the binding pocket. researchgate.net

Following docking, MD simulations provide a dynamic view of the complex over time, revealing the flexibility of both the drug and the ribosome and the stability of their interactions. mpg.deplos.org These simulations, which can now be performed on large systems like the entire ribosome, trace the atomic movements based on the principles of physics. mpg.de For Sancycline, MD simulations can elucidate how it settles into its binding site, the conformational changes it induces in the ribosome, and the free energy of binding. Research has confirmed the crystal structure of Sancycline hydrochloride and noted that its binding can be further investigated through MD simulations. researchgate.netresearchgate.net Such simulations are critical for comparing the binding of different tetracyclines and for understanding mechanisms of resistance, such as those conferred by ribosomal protection proteins. uni-muenchen.dersc.org

Prediction of Protonation States and pKa Values

The biological activity of tetracyclines is highly dependent on their protonation state, which is determined by the pH of the surrounding environment and the molecule's intrinsic acid dissociation constants (pKa values). researchgate.net Sancycline, like other tetracyclines, has multiple ionizable groups, including the dimethylamino group and the hydroxyl groups of the tricarbonylmethane and phenolic diketone moieties. researchgate.net Consequently, it can exist as a cation, a zwitterion, or an anion at different physiological pH values. researchgate.net

Computational methods are widely used to predict pKa values and determine the most probable protonation states of a drug-like molecule at a given pH. schrodinger.com Software tools such as Epik, which leverages machine learning models trained on extensive experimental and computed data, can accurately predict aqueous pKa values for complex molecules. chemrxiv.org Other server-based tools like H++ use continuum electrostatic models to calculate pKa shifts in macromolecules. nih.gov

For the tetracycline class, experimental pKa values are generally found around 3.3, 7.7, and 9.4. researchgate.net These values correspond to the sequential deprotonation of the various acidic groups. The crystal structure of this compound shows a geometry similar to that of the tetracycline cation, with the dimethylammonium group being protonated. researchgate.net Accurate prediction of these pKa values is essential for molecular docking and MD simulations, as the correct protonation state must be used to realistically model the electrostatic interactions that govern binding to the ribosome.

Table 2: Experimentally Determined pKa Values for Tetracycline This table shows the generally accepted experimental pKa values for the parent compound, tetracycline, which serves as a close reference for Sancycline. researchgate.netresearchgate.net

pKaIonizable Group
~3.3Tricarbonylmethane system (Ring A)
~7.4 - 7.7Phenolic diketone system (Rings BCD)
~9.3 - 9.4Dimethylamino group (Ring A)

In Silico Screening for Novel Binding Modalities

In silico screening is a computational strategy used to search large libraries of chemical compounds to identify those that are likely to bind to a biological target. mdpi.com This approach can also be used to explore novel binding modalities for an existing drug like Sancycline, either by identifying new protein targets or by finding alternative binding sites on its known target.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening: This method uses the structure of a known active ligand, such as Sancycline, as a template to search for other molecules with similar shapes or chemical properties. nih.gov The assumption is that structurally similar molecules may have similar biological activities. This could potentially identify other compounds that mimic Sancycline's interaction with the ribosome.

Structure-Based Virtual Screening: This approach requires the 3D structure of the target protein. biointerfaceresearch.com A library of compounds is computationally docked into a specific binding site on the target, and the compounds are ranked based on their predicted binding affinity. mdpi.com For Sancycline, one could use the structure of the ribosome to screen for novel binding pockets outside of the primary tetracycline site. Alternatively, one could screen for other bacterial or even human proteins that Sancycline might bind to, suggesting potential for drug repurposing or explaining off-target effects.

While no specific studies on the in silico screening for novel Sancycline binding modalities have been published, the methodologies represent a promising avenue for future research. researchgate.netnih.gov Such studies could expand the therapeutic potential of Sancycline beyond its current application as a ribosomal inhibitor.

Emerging Research Avenues and Broader Molecular Interactions of Sancycline Hydrochloride

Interactions with Metal Ions and Chelation Properties

The ability of tetracyclines to chelate metal ions is a well-documented characteristic that influences their biological activity. nih.govnih.gov Chelation involves the formation of a stable, ring-like complex between a metal ion and a chelating agent, which can block the reactive sites of the metal ion and alter its chemical properties. beloit.edujcimcr.org The interaction of sancycline (B610677) with metal ions is a key area of non-ribosomal research.

Potentiometric and spectroscopic studies have been conducted to understand the coordination of sancycline (referred to in studies as 6-desoxy-6-demethyl-tetracycline or DSC) with essential divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺). nih.gov These interactions are significant as they can affect the bioavailability and tissue penetration of the drug. nih.gov Research has shown that in complexes with sancycline, the specific binding sites differ depending on the stoichiometry of the complex. For a 1:1 metal-to-ligand ratio, the N4 atom of the sancycline molecule plays the primary role in metal binding. nih.gov However, in ML2 complexes, where two ligand molecules are bound to one metal ion, the second ligand is thought to coordinate through the BCD ring system. nih.gov

Table 1: Sancycline (DSC) Coordination with Ca(II) and Mg(II) Ions

Complex Type Primary Coordination Site
1:1 (ML) N4 atom
1:2 (ML₂) BCD ring system (for the second ligand)

Data sourced from potentiometric and spectroscopic studies. nih.gov

This chelation capacity is not limited to Ca²⁺ and Mg²⁺. The broader class of tetracyclines is known to form complexes with other metallic cations, including iron. nih.gov This property is linked to the inhibition of matrix metalloproteinases (MMPs), a non-ribosomal activity. nih.gov The ability to bind metal ions is a critical aspect of the chemical biology of tetracyclines, influencing their mechanisms beyond protein synthesis inhibition.

Exploration of DNA Topoisomerase I Inhibition Mechanisms

DNA topoisomerases are essential enzymes that manage the topological states of DNA during cellular processes like replication. wikipedia.orgnih.gov DNA topoisomerase I (Top1) functions by creating a transient single-strand break in the DNA, allowing it to unwind before resealing the break. nih.gov Inhibitors of this enzyme are of significant interest as they can disrupt DNA replication, leading to cell death. wikipedia.org

While the primary mechanism of tetracyclines is the inhibition of bacterial protein synthesis, research has explored their effects on other targets, including topoisomerases. nih.gov Some chemically modified tetracyclines, such as SF2575 and TAN 1518A, have been shown to inhibit DNA topoisomerase I. The mechanism of these tetracycline (B611298) derivatives appears to be distinct from that of well-known Top1 inhibitors like camptothecin. nih.gov Unlike camptothecin, which stabilizes the covalent complex between Top1 and DNA (the Top1cc), these tetracycline compounds were found to interfere with the enzyme's function through a different pathway. nih.gov

Specific mechanistic studies focusing solely on sancycline hydrochloride's interaction with DNA topoisomerase I are not extensively detailed in available research. However, the findings related to other tetracycline derivatives highlight a potential non-ribosomal target for this class of compounds, warranting further investigation into whether sancycline shares this capability.

Sancycline as a Model Compound for Studying Tetracycline Chemical Biology

The chemical structure of an antibiotic is fundamental to its activity. Sancycline is considered to possess the minimal chemical features necessary to retain the antimicrobial activity characteristic of tetracyclines. uni-muenchen.de Its structure consists of a linearly arranged DCBA naphthacene (B114907) ring system, which is essential for activity. nih.gov This relative simplicity, combined with its retained biological function, makes sancycline an ideal model compound for studying the chemical biology of its class. toku-e.comnih.gov

Research into the structure-activity relationships of tetracyclines has frequently used sancycline as a foundational molecule. For instance, the development of third-generation tetracyclines focused on modifying the C7 and C9 positions on the D ring of the sancycline structure to create derivatives with enhanced properties. nih.govresearchgate.net This use of sancycline as a template for synthesizing new derivatives underscores its importance as a reference compound. nih.gov Furthermore, X-ray crystallography studies of this compound have provided precise data on its molecular geometry, including the orientation of the C2 amide group, which forms an intramolecular hydrogen bond—a common feature among tetracyclines. nih.govresearchgate.net The study of epi-sancycline, a stereoisomer, also serves as a model for understanding bacterial protein synthesis inhibition.

Research into Non-Ribosomal Molecular Targets (excluding clinical implications)

While the canonical target of tetracyclines is the 30S ribosomal subunit in bacteria, research has uncovered several non-ribosomal molecular targets, expanding the understanding of their chemical biology. medchemexpress.comnih.gov

One of the most studied non-ribosomal effects is the inhibition of matrix metalloproteinases (MMPs). This activity is directly related to the metal-chelating properties of tetracyclines. nih.gov By binding essential metal cofactors like calcium and iron, tetracyclines can inhibit the function of these enzymes. nih.gov

DNA topoisomerase I represents another potential non-ribosomal target for the tetracycline class, as demonstrated by studies on derivatives like SF2575.

More recent and emerging research has identified the human 80S ribosome as a biological target for tetracycline analogs. nih.gov Studies using quantitative mass spectrometry have shown that certain tetracyclines bind to key human ribosomal RNA (rRNA) substructures. These binding sites are distinct from those of other known eukaryotic translation inhibitors. nih.gov The interactions appear to be mediated by magnesium ions, once again highlighting the importance of metal chelation in the molecular activity of tetracyclines. nih.gov Although these specific studies utilized doxycycline (B596269) and Col-3, they open a significant new avenue for investigating whether sancycline and other tetracyclines share this ability to interact with eukaryotic ribosomes, potentially explaining some of their non-antibiotic effects. nih.gov

Table 2: Investigated Non-Ribosomal Molecular Interactions of the Tetracycline Class

Molecular Target Mediating Property / Mechanism Investigated Analogs
Matrix Metalloproteinases (MMPs) Metal Ion Chelation (e.g., Calcium, Iron) Doxycycline, Minocycline (B592863) nih.gov
DNA Topoisomerase I Inhibition of catalytic activity (mechanism distinct from camptothecin) SF257t5, TAN 1518A
Human 80S Ribosome (rRNA) Binding to specific rRNA substructures, mediated by Mg²⁺ Doxycycline, Col-3 nih.gov

Q & A

Q. What are the established synthetic pathways for producing sancycline hydrochloride, and what key reaction conditions are required?

this compound is synthesized via a multi-step process starting from 6-demethyltetracycline derivatives. Key steps include nitration, nitro reduction, and N-methylation . For example, iodination at the C-7 position of the D-ring is achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid, followed by palladium-catalyzed formylation with bis-triphenylphosphine palladium dichloride . Reaction optimization often involves temperature control (e.g., 25–60°C) and inert atmospheres to prevent side reactions.

Q. Which analytical methods are recommended for verifying the purity and structural identity of this compound?

  • HPLC-UV/Vis : Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 280 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, with characteristic peaks for the tetracyclic core (e.g., δ 2.35 ppm for N-methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C23_{23}H27_{27}N3_3O7_7·HCl, exact mass 518.12 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as hydrochloride salts may release HCl vapors under heat .
  • Waste Disposal : Follow EPA guidelines for organic solvents and halogenated byproducts generated during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across different bacterial strains?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific efflux pump efficiency or membrane permeability. Methodological solutions include:

  • Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution to ensure consistency .
  • Mechanistic Studies : Employ fluorescent probes (e.g., ethidium bromide accumulation assays) to quantify drug uptake and efflux .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. What strategies optimize the yield of this compound during semisynthetic modifications (e.g., reductive amination)?

  • Catalyst Selection : Use dimethylaminoborane as a reducing agent for reductive amination, which minimizes over-reduction byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • pH Control : Maintain pH 4–5 with oxalic acid during salt formation to improve crystallization efficiency .

Q. How can computational modeling guide the design of sancycline derivatives with enhanced tetracycline-class binding affinity?

  • Docking Simulations : Use AutoDock Vina to predict interactions between derivatives and the 30S ribosomal subunit (PDB ID: 4V7Q) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify derivatives with prolonged residence times .

Methodological Considerations

Q. What experimental controls are essential when assessing this compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and compare to −20°C controls using HPLC .
  • Light Exposure Tests : Use USP <661> guidelines to quantify photodegradation products via LC-MS .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time .
  • DoE (Design of Experiments) : Optimize variables (e.g., reagent stoichiometry, temperature) using a central composite design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.